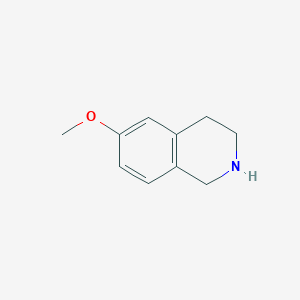

6-Methoxy-1,2,3,4-tetrahydroisoquinoline

概要

説明

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the empirical formula C10H13NO . It is used in early discovery research as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is represented by the SMILES stringCOc1ccc2CNCCc2c1 . This indicates that the molecule consists of a tetrahydroisoquinoline ring with a methoxy group attached to the 6th carbon atom. Physical And Chemical Properties Analysis

6-Methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 163.22 . It has a boiling point of 144°C/9mmHg and a density of 1.044±0.06 g/cm3 . It is a solid at room temperature .科学的研究の応用

Medicinal Chemistry

6-MeO-THIQ is a compound of interest in medicinal chemistry due to its structural similarity to natural isoquinoline alkaloids, which are known for their diverse biological activities . It serves as a scaffold for developing new drugs that can target various infective pathogens and neurodegenerative disorders.

Organic Synthesis

In organic synthesis, 6-MeO-THIQ is utilized as a building block for the construction of complex molecules. Its reactivity allows chemists to introduce various functional groups, aiding in the synthesis of novel spirobicyclic Artemisinin analogues with potential anti-tumor activity .

Pharmaceutical Research

6-MeO-THIQ’s role in pharmaceutical research is significant. It is used as a chemical reagent and intermediate in the development of pharmaceuticals . Researchers leverage its chemical structure to explore new treatments and drugs.

Neurodegenerative Disease Research

The compound has been studied in the context of neurodegenerative diseases. Isoquinoline analogs like 6-MeO-THIQ are investigated for their potential therapeutic effects against conditions such as Parkinson’s disease .

Chemical Reagents

As a chemical reagent, 6-MeO-THIQ is employed in various chemical reactions and processes. Its methoxy group can be manipulated to create other valuable chemical entities, making it a versatile reagent in fine chemical synthesis .

Fine Chemicals

6-MeO-THIQ is classified as a fine chemical, often used for its high purity and specific properties in specialized applications. It is particularly valuable in research settings where precise chemical reactions are required .

Safety and Hazards

作用機序

Target of Action

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a member of the large group of natural products known as isoquinoline alkaloids . The primary targets of these compounds are often various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that isoquinoline alkaloids, to which this compound belongs, exert diverse biological activities against various targets .

Biochemical Pathways

It is used in the synthesis of novel spirobicyclic artemisinin analogues , which suggests it may have a role in the biochemical pathways related to anti-tumor activity.

Result of Action

It is used in the synthesis of novel spirobicyclic artemisinin analogues , suggesting it may contribute to the anti-tumor activity of these compounds.

特性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTAYINRPUJPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195567 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

42923-77-3 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42923-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042923773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

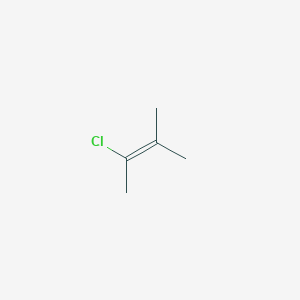

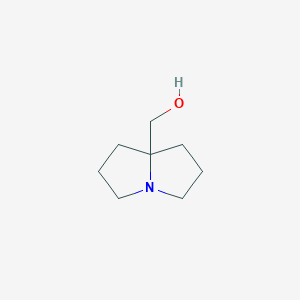

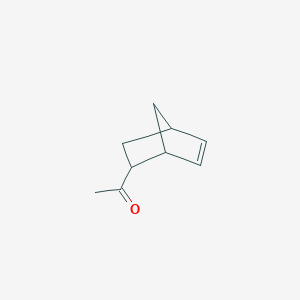

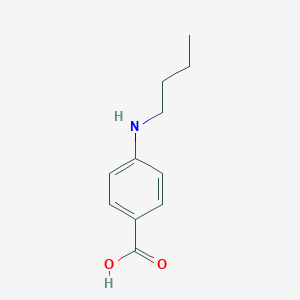

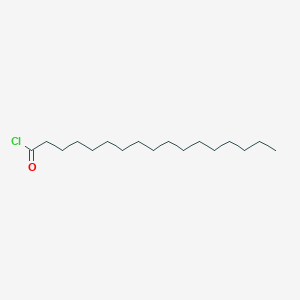

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-methoxy-1,2,3,4-tetrahydroisoquinoline in synthetic chemistry?

A1: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline serves as a versatile building block in organic synthesis, particularly for constructing complex molecules like alkaloids. For instance, it is a crucial intermediate in the synthesis of morphine via both the Rice and Beyerman routes. [] Its utility stems from the reactivity of the tetrahydroisoquinoline core, allowing for diverse chemical transformations.

Q2: Are there efficient and cost-effective synthetic methods available for 6-methoxy-1,2,3,4-tetrahydroisoquinoline?

A2: Yes, researchers have developed improved and practical methods for synthesizing 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This is significant because the compound and its hydrochloride salt are expensive and not readily available commercially. []

Q3: Can you provide an example of a specific chemical transformation involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline?

A3: Certainly. A study demonstrated a novel ring expansion reaction. When N-methoxyamides derived from 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-acetic acid react with a hypervalent iodine compound, a fascinating sequence occurs. It involves the formation of a spirocyclic intermediate, followed by ring expansion, ultimately yielding 1,5-benzodiazonine derivatives in good yields. []

Q4: Has 6-methoxy-1,2,3,4-tetrahydroisoquinoline been used in the development of pharmaceuticals?

A4: Yes, derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline have shown potential in medicinal chemistry. For instance, sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, also known as EMA401 or Olodanrigan, is a noteworthy example. []

Q5: What is the therapeutic relevance of EMA401?

A5: EMA401 acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). [] It has been investigated in clinical trials for its potential as a novel analgesic for chronic pain management. []

Q6: Are there any insights into the metabolic fate of EMA401?

A6: Preclinical studies have shed light on the disposition of EMA401. Following oral administration, EMA401 is rapidly absorbed and distributed, primarily to organs involved in absorption and elimination (gastrointestinal tract, liver, and kidneys). It undergoes extensive metabolism, primarily in the liver. The primary route of elimination is biliary excretion, with acylglucuronidation being the major metabolic pathway. Interestingly, the acylglucuronide conjugate can be hydrolyzed back to the active parent drug by intestinal flora. []

Q7: Beyond EMA401, are there other medicinal applications of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives?

A7: Yes, 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (HMTIQ) derivatives have exhibited promising anti-inflammatory and neuroprotective effects. []

Q8: What is the mechanism of action for the observed neuroprotective effects of HMTIQ derivatives?

A8: Research suggests that HMTIQ derivatives exert their neuroprotective effects through a multifaceted approach:

- Suppression of Microglial Activation: They significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO), superoxide, TNF-α, and IL-1β in activated microglia. [, ]

- Inhibition of Inflammatory Pathways: They suppress the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. [, ]

- Modulation of Transcription Factors: They inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates inflammatory responses. [, ]

- Antioxidant Activity: They reduce the generation of reactive oxygen species (ROS), protecting neurons from oxidative stress. [, ]

- Neurotrophic Support: They suppress the overproduction of GTP cyclohydrolase I and tetrahydrobiopterin (BH4), which can have neurotoxic effects. [, ]

Q9: What are the potential therapeutic implications of these neuroprotective effects?

A9: The ability of HMTIQ derivatives to modulate microglial activity and mitigate neuroinflammation suggests their potential as therapeutic agents for neurodegenerative diseases, such as Parkinson's disease. [, ]

Q10: Are there examples of other bioactive compounds synthesized using 6-methoxy-1,2,3,4-tetrahydroisoquinoline?

A10: Absolutely. Researchers have utilized 6-methoxy-1,2,3,4-tetrahydroisoquinoline to synthesize various compounds, including:

- 8-Aza-D-homo-18-norestrone methyl ether: This compound, synthesized from a series of reactions involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline, represents a modified steroid structure. []

- Tricyclic Analog as CDE Ring Model of Renieramycin: A novel photo-induced transformation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-5,8-dione has led to the synthesis of a tricyclic analog resembling the CDE ring system found in renieramycins, a class of marine natural products. []

- (-)-8-Azaestrone and Related (-)-8-Aza-12-Oxo-17-desoxoestrone: Chiral formamidines derived from 6-methoxy-1,2,3,4-tetrahydroisoquinoline have been employed in the asymmetric synthesis of these azasteroidal compounds. []

- (±)-Heterocarpine: This hydroxymethylated isoquinoline alkaloid, naturally occurring in Ceratocapnos heterocarpa, has been successfully synthesized using 6-methoxy-1,2,3,4-tetrahydroisoquinoline as a starting material. []

- (8-14C)Stepholidine: This radiolabeled compound, synthesized via a multi-step process involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline, is valuable for pharmacological and metabolic studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)